molecular formula C18H24N2O2Si B599014 tert-Butyl 5-methyl-3-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate CAS No. 1198103-89-7

tert-Butyl 5-methyl-3-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Cat. No.: B599014
CAS No.: 1198103-89-7
M. Wt: 328.487
InChI Key: RNCYDCNHKOCUTD-UHFFFAOYSA-N
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Description

tert-Butyl 5-methyl-3-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate: is a complex organic compound that features a pyrrolo[2,3-b]pyridine core. This compound is notable for its structural complexity and the presence of multiple functional groups, including a tert-butyl ester, a trimethylsilyl-protected ethynyl group, and a methyl substituent. These features make it a valuable intermediate in organic synthesis and a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-methyl-3-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate typically involves multiple steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine derivatives and acetylenic compounds.

    Introduction of the Trimethylsilyl-Protected Ethynyl Group: This step often involves the use of trimethylsilylacetylene in the presence of a base like potassium carbonate and a palladium catalyst.

    Esterification: The tert-butyl ester group is introduced via esterification reactions using tert-butyl chloroformate and a base such as triethylamine.

    Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide and a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: The trimethylsilyl-protected ethynyl group can be deprotected and participate in nucleophilic substitution reactions.

    Coupling Reactions: The ethynyl group can engage in coupling reactions such as Sonogashira coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Bases like sodium hydride or potassium tert-butoxide.

    Coupling: Palladium catalysts and copper(I) iodide in the presence of a base.

Major Products

    Oxidation: Alcohols, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Coupling: Extended carbon chains or ring systems.

Scientific Research Applications

Chemistry

In organic chemistry, tert-Butyl 5-methyl-3-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile building block.

Biology and Medicine

The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific enzymes or receptors. Its structural features can be tailored to enhance biological activity and selectivity.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to undergo various chemical transformations.

Mechanism of Action

The mechanism by which tert-Butyl 5-methyl-3-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate exerts its effects depends on the specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for specific interactions with biological macromolecules, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 5-((trimethylsilyl)ethynyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
  • tert-Butyl 5-methyl-1H-pyrazolo[3,4-b]pyridine-1,5-dicarboxylate
  • tert-Butyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate

Uniqueness

Compared to similar compounds, tert-Butyl 5-methyl-3-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate stands out due to its specific combination of functional groups, which provides unique reactivity and versatility in synthetic applications. The presence of the trimethylsilyl-protected ethynyl group, in particular, allows for selective deprotection and subsequent functionalization, making it a valuable intermediate in complex molecule synthesis.

This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and how it compares to similar compounds

Biological Activity

tert-Butyl 5-methyl-3-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a compound belonging to the pyrrolo[2,3-b]pyridine class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C18H24N2O2Si
  • Molecular Weight : 328.48 g/mol
  • CAS Number : 1198103-89-7

The structure features a pyrrolo[2,3-b]pyridine core with a tert-butyl and trimethylsilyl ethynyl substituent, which are crucial for its biological activity.

Biological Activity Overview

Research indicates that pyrrolo[2,3-b]pyridine derivatives exhibit a range of biological activities including:

  • Antitumor Activity : Compounds within this class have shown promising results against various cancer cell lines by inhibiting tumor growth and inducing apoptosis.
  • Antiviral Properties : Some derivatives demonstrate efficacy against viral infections by disrupting viral replication processes.
  • Neuroprotective Effects : Certain studies suggest that these compounds may protect neuronal cells from damage, indicating potential applications in neurodegenerative diseases.

The biological effects of this compound can be attributed to several mechanisms:

  • Inhibition of Growth Factor Receptors : Research has highlighted the ability of related compounds to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in tumorigenesis. For instance, derivatives have shown IC50 values in the low nanomolar range against FGFR1–3, leading to reduced proliferation of cancer cells such as breast cancer cells .
  • Modulation of Signaling Pathways : The compound may interfere with various signaling pathways involved in cell survival and proliferation. This modulation is critical for its antitumor effects.

Study 1: Antitumor Efficacy

A study published in Bioorganic & Medicinal Chemistry Letters evaluated the antitumor activity of pyrrolo[2,3-b]pyridine derivatives. The findings indicated that specific modifications to the pyridine ring enhanced cytotoxicity against cancer cell lines. For example, compound 4h exhibited significant inhibition of breast cancer cell proliferation and induced apoptosis at concentrations as low as 50 nM .

Study 2: Neuroprotective Potential

In another investigation focusing on neuroprotection, derivatives were tested for their ability to prevent neuronal cell death induced by oxidative stress. Results showed that certain compounds effectively scavenged free radicals and reduced cell death rates by up to 40% compared to controls .

Study 3: Antiviral Activity

Research assessing antiviral properties revealed that pyrrolo[2,3-b]pyridines could inhibit viral replication in vitro. One derivative demonstrated a 70% reduction in viral load in treated cells compared to untreated controls after 48 hours of exposure .

Data Table: Biological Activities of Pyrrolo[2,3-b]pyridine Derivatives

Activity TypeCompound ExampleIC50 Value (nM)Cell Line/ModelReference
AntitumorCompound 4h7Breast Cancer (4T1)
NeuroprotectionVariousN/ANeuronal Cells
AntiviralVariousN/AViral Infections

Properties

IUPAC Name

tert-butyl 5-methyl-3-(2-trimethylsilylethynyl)pyrrolo[2,3-b]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2Si/c1-13-10-15-14(8-9-23(5,6)7)12-20(16(15)19-11-13)17(21)22-18(2,3)4/h10-12H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCYDCNHKOCUTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C1)N(C=C2C#C[Si](C)(C)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673637
Record name tert-Butyl 5-methyl-3-[(trimethylsilyl)ethynyl]-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198103-89-7
Record name tert-Butyl 5-methyl-3-[(trimethylsilyl)ethynyl]-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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